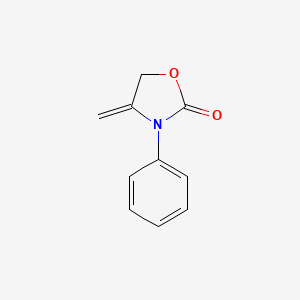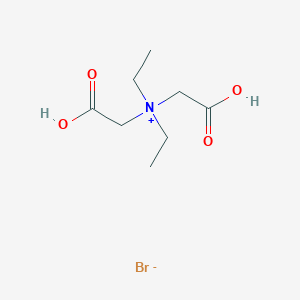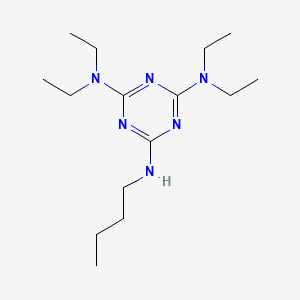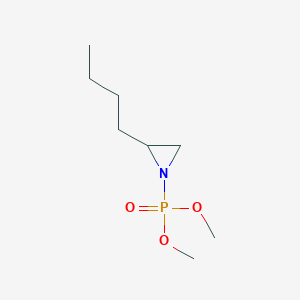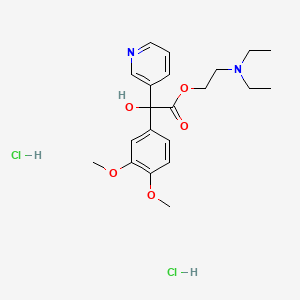
2',4'-Dinitro-2-iodoacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Dinitro-2-iodoacetanilide is an organic compound with the molecular formula C8H6IN3O5 It is a derivative of acetanilide, where the phenyl ring is substituted with nitro groups at the 2’ and 4’ positions and an iodine atom at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dinitro-2-iodoacetanilide typically involves the nitration of 2-iodoacetanilide. The process begins with the iodination of acetanilide to form 2-iodoacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2’ and 4’ positions of the phenyl ring.
Industrial Production Methods
Industrial production of 2’,4’-Dinitro-2-iodoacetanilide follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Dinitro-2-iodoacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Reduction: The major products are 2’,4’-diamino-2-iodoacetanilide.
Oxidation: Products vary based on the oxidizing agent and conditions.
Wissenschaftliche Forschungsanwendungen
2’,4’-Dinitro-2-iodoacetanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2’,4’-Dinitro-2-iodoacetanilide involves its interaction with molecular targets, primarily through its nitro and iodine substituents. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitro groups can undergo reduction to form reactive intermediates, while the iodine atom can be involved in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,4’-Dinitroacetanilide: Lacks the iodine substituent, making it less reactive in substitution reactions.
2-Iodoacetanilide: Lacks the nitro groups, resulting in different chemical properties and reactivity.
4’-Iodoacetanilide: Similar structure but with the iodine atom at the 4’ position instead of the 2 position.
Uniqueness
2’,4’-Dinitro-2-iodoacetanilide is unique due to the presence of both nitro and iodine substituents, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
23605-48-3 |
|---|---|
Molekularformel |
C8H6IN3O5 |
Molekulargewicht |
351.05 g/mol |
IUPAC-Name |
N-(2,4-dinitrophenyl)-2-iodoacetamide |
InChI |
InChI=1S/C8H6IN3O5/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,10,13) |
InChI-Schlüssel |
GKXMFAZWFRGLAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
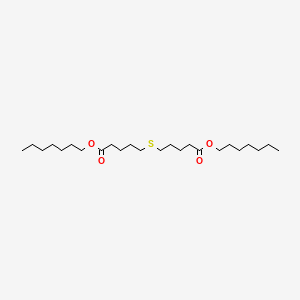
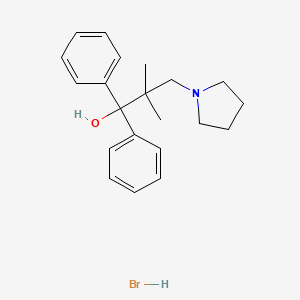
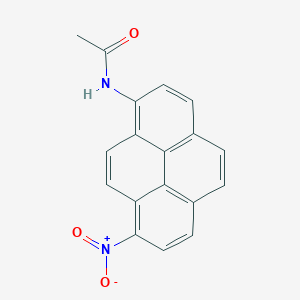
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
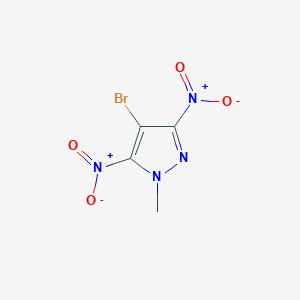
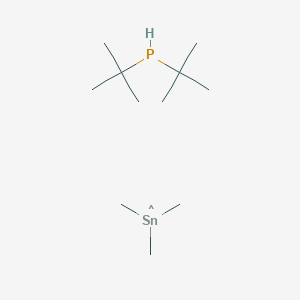
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
